(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(o-tolyl)methanone
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Overview
Description
(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(o-tolyl)methanone: is a complex organic compound that features a thiazepane ring, a thiophene ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(o-tolyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, often involving the use of a base and a solvent such as dichloromethane.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a palladium catalyst.
Attachment of the Tolyl Group: The tolyl group can be attached through a Friedel-Crafts acylation reaction, using an acid chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(o-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazepane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(o-tolyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(o-tolyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(o-tolyl)methanone: Similar structure with a furan ring instead of a thiophene ring.
(7-(Pyridin-2-yl)-1,4-thiazepan-4-yl)(o-tolyl)methanone: Similar structure with a pyridine ring instead of a thiophene ring.
(7-(Benzofuran-2-yl)-1,4-thiazepan-4-yl)(o-tolyl)methanone: Similar structure with a benzofuran ring instead of a thiophene ring.
Uniqueness
(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(o-tolyl)methanone is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs with different heterocyclic rings.
Properties
IUPAC Name |
(2-methylphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c1-13-5-2-3-6-14(13)17(19)18-9-8-16(21-12-10-18)15-7-4-11-20-15/h2-7,11,16H,8-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INCYFFIZMOZMPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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